3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate
Description
Properties
Molecular Formula |
C16H14N4O3 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C16H14N4O3/c1-2-22-14-8-6-12(7-9-14)16(21)23-15-5-3-4-13(10-15)20-11-17-18-19-20/h3-11H,2H2,1H3 |
InChI Key |
JZQUNWRKBIFCKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Microwave-Assisted Tetrazole Formation Followed by Acid Chloride Coupling
Step 1: Synthesis of 3-(1H-Tetrazol-1-yl)phenol
-
Substrate : 3-Cyanophenol (hypothetical precursor; analogous to 4-bromobenzonitrile in).
-
Reagents : Sodium azide (NaN₃), indium(III) chloride (InCl₃), isopropanol/water (3:1).
-
Conditions : Microwave irradiation at 160°C for 1 hour.
-
Mechanism : A [3+2] cycloaddition between the nitrile group and sodium azide, catalyzed by InCl₃, forms the tetrazole ring.
Step 2: Esterification
-
Substrate : 3-(1H-Tetrazol-1-yl)phenol.
-
Reagents : 4-Ethoxybenzoyl chloride (generated from 4-ethoxybenzoic acid using thionyl chloride), pyridine.
-
Conditions : Room temperature in dichloromethane.
-
Mechanism : Nucleophilic acyl substitution between the phenol and acid chloride, facilitated by pyridine as a base.
Yield : Inferred from analogous reactions (e.g., 86% for 5-phenyl-1H-tetrazole in).
Method 2: Mitsunobu Reaction for Ester Formation
Step 1: Synthesis of 3-(1H-Tetrazol-1-yl)phenol
-
Reagents : 3-Cyanophenol, NaN₃, Sc(OTf)₃, isopropanol/water (3:1).
Step 2: Mitsunobu Esterification
-
Reagents : 4-Ethoxybenzoic acid, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
-
Conditions : Dichloromethane, 0–25°C.
-
Mechanism : The Mitsunobu reaction converts the phenol and carboxylic acid into an ester via a redox cycle.
Yield : Hypothetical; analogous reactions report ~70% efficiency.
Method 3: DCC/DMAP-Mediated Coupling
Step 1: Tetrazole Formation
-
Reagents : 3-Cyanophenol, NaN₃, InCl₃, isopropanol/water (3:1).
Step 2: Carbodiimide-Mediated Coupling
-
Reagents : 4-Ethoxybenzoic acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
-
Conditions : Dichloromethane, 25°C, 12–24 hours.
-
Mechanism : DCC activates the carboxylic acid to form an active ester, which reacts with the phenol.
Yield : Inferred from analogous esterifications (e.g., 71.1% in).
Comparative Data Table
Key Challenges and Optimization Strategies
-
Tetrazole Stability : Strong acids or bases may degrade the tetrazole ring. Mild conditions (e.g., microwave-assisted synthesis) are preferred.
-
Esterification Efficiency : Use of coupling agents (DCC, Mitsunobu) improves yields compared to direct acid chlorides.
-
Purification : Recrystallization from ethyl acetate/hexane or methanol is critical for purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or the phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the ethoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce various functional groups to the phenyl or ethoxybenzoate moieties.
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Material Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in biological systems . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate with related compounds:
*LogP values are estimated or experimentally reported.
Key Observations:
- Ethoxy vs. Isopropoxy Substituents : The ethoxy group in the main compound confers moderate lipophilicity (LogP ~1.2), while the bulkier isopropoxy analog (LogP ~1.5) may enhance membrane permeability but reduce solubility .
- Ester vs. Amide Linkages : Ethyl 4-(1H-tetrazol-1-yl)benzoate (LogP 0.839) lacks the extended phenyl backbone, reducing molecular weight and complexity . In contrast, the amide derivative N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide leverages hydrogen-bonding interactions for improved XO inhibition .
Xanthine Oxidase (XO) Inhibition
- The tetrazole group may act as an H-bond acceptor, mimicking carboxylate interactions in the enzyme's active site .
- Amide Derivatives : Derivatives like N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide exhibit IC₅₀ values in the micromolar range, attributed to synergistic effects of the tetrazole and amide groups .
- Ester Analogs : Ethyl 4-(1H-tetrazol-1-yl)benzoate lacks pharmacological data but may exhibit reduced enzymatic stability compared to amides due to esterase susceptibility .
Metabolic Stability
- The tetrazole moiety in the main compound enhances resistance to oxidative metabolism compared to carboxylic acid analogs.
Biological Activity
3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. The tetrazole moiety is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a tetrazole ring, which is crucial for its biological interactions.
Antibacterial Properties
Research indicates that compounds containing the tetrazole ring exhibit significant antibacterial activity. For instance, studies have shown that derivatives of tetrazoles can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest a promising application in treating bacterial infections, especially those resistant to conventional antibiotics .
Antifungal Activity
The antifungal potential of tetrazole derivatives has also been documented. In vitro studies have demonstrated that certain tetrazole-containing compounds show activity against fungi such as Candida albicans. The efficacy varies based on the structural modifications made to the tetrazole ring.
Anticancer Activity
Recent investigations into the anticancer properties of this compound reveal its potential as an inhibitor of cancer cell proliferation. For example, in studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G2/M phase .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Protein Binding : The compound may act as a ligand for various proteins involved in cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that it may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of bacterial infection. Mice treated with varying doses showed a statistically significant reduction in bacterial load compared to controls, indicating its potential as a therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Tetrazole Ring Formation : React 3-aminophenol with sodium azide and trimethyl orthoformate under acidic conditions to introduce the tetrazole moiety .
Esterification : Couple the tetrazole-substituted phenol with 4-ethoxybenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize hydrolysis .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Critical Parameters : Temperature control during esterification and anhydrous conditions are essential to prevent side reactions (e.g., dimerization or hydrolysis) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation :
- Physicochemical Properties :
Q. What stability considerations are critical for handling this compound in laboratory settings?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (expected >200°C based on tetrazole analogs) .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the tetrazole ring.
- Hydrolysis Risk : Avoid prolonged exposure to aqueous acidic/basic conditions, which may cleave the ester bond. Monitor pH during biological assays .
Advanced Research Questions
Q. How can computational models predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like angiotensin-converting enzyme (ACE) or cancer-related kinases (e.g., Akt-mTOR). The tetrazole’s nitrogen atoms may coordinate with catalytic zinc ions in ACE .
- DFT Studies : Calculate electron density maps to assess the tetrazole’s aromaticity and charge distribution, which influence binding affinity .
- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (due to logP ~3.5) and CYP450 metabolism risks .
Q. How can researchers resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Structural Comparisons : Compare with analogs (e.g., 4-propoxy vs. 4-ethoxy derivatives) to identify substituent effects. For example, ethoxy may enhance solubility but reduce logP vs. propoxy .
- Assay Standardization : Replicate conflicting studies using identical cell lines (e.g., PC3 prostate cancer cells) and assay conditions (e.g., 48-hour incubation for apoptosis assays) .
- SAR Analysis : Systematically modify the ethoxy or tetrazole groups and test activity trends. For instance, replacing ethoxy with methoxy could alter cytotoxicity .
Q. What experimental strategies can elucidate its mechanism of action in anticancer studies?
Methodological Answer:
- Pathway Analysis : Use Western blotting to track expression of apoptosis markers (e.g., caspase-3) and cytoskeletal regulators (e.g., F-actin, paxillin) in treated cancer cells .
- Gene Knockdown : Apply siRNA targeting Akt or mTOR to confirm dependency on these pathways .
- Comparative Profiling : Test against structurally related compounds (e.g., N-(3-methoxy-phenyl)-4-tetrazol-1-yl-benzamide) to isolate the ethoxy group’s contribution to activity .
Q. How can researchers optimize this compound for targeted drug delivery?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., PEG-linked esters) to enhance aqueous solubility and enable pH-sensitive release in tumors .
- Nanocarrier Loading : Encapsulate in liposomes or PLGA nanoparticles; characterize loading efficiency via HPLC and release kinetics using dialysis membranes .
- Biodistribution Studies : Label with C or fluorescent tags and track accumulation in xenograft models using LC-MS or IVIS imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
